molecular formula C10H11BrO B2586196 4-Bromo-5-methoxy-2,3-dihydro-1H-indene CAS No. 103040-19-3

4-Bromo-5-methoxy-2,3-dihydro-1H-indene

Cat. No.: B2586196
CAS No.: 103040-19-3
M. Wt: 227.101
InChI Key: BYKKBHQKLIPALR-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H11BrO It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methoxy group attached to the indene ring

Scientific Research Applications

4-Bromo-5-methoxy-2,3-dihydro-1H-indene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

The safety data sheet (MSDS) for 4-Bromo-5-methoxy-2,3-dihydro-1H-indene can be found online . It’s important to handle this compound with appropriate safety measures.

Relevant Papers There are peer-reviewed papers and technical documents related to this compound available at Sigma-Aldrich . For more detailed information, you may want to refer to these documents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene typically involves the bromination of 5-methoxy-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted indene derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of de-brominated or hydroxylated indene derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-indene: Lacks the methoxy group, which may alter its reactivity and applications.

    5-Methoxy-2,3-dihydro-1H-indene: Lacks the bromine atom, affecting its potential for substitution reactions.

    4-Chloro-5-methoxy-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

4-Bromo-5-methoxy-2,3-dihydro-1H-indene is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

4-bromo-5-methoxy-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKKBHQKLIPALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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